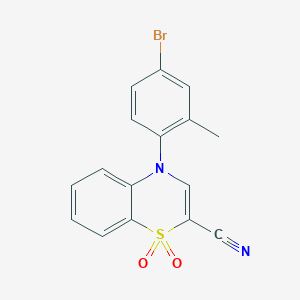

4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Descripción

4-(4-Bromo-2-methylphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a heterocyclic compound featuring a benzothiazine core modified with a 1,1-dioxo group, a 2-carbonitrile substituent, and a 4-bromo-2-methylphenyl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-(4-bromo-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S/c1-11-8-12(17)6-7-14(11)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWXNYAJWSHAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated aromatic compounds, thiazine derivatives, and nitrile-containing reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for:

- Synthesis of Complex Molecules : It can be utilized to create more intricate structures through functionalization reactions.

- Studying Reaction Mechanisms : The compound's reactivity allows researchers to explore different pathways and mechanisms in organic chemistry.

Biology

The biological activity of 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has garnered attention for potential applications in drug discovery:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.

- Cancer Research : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, making it a candidate for further pharmacological evaluation.

Medicine

Research into the pharmacological properties of this compound could lead to new therapeutic agents:

- Drug Development : The unique structure may allow for the modification of existing drugs or the creation of novel compounds with enhanced efficacy.

- Targeted Therapies : Its specific interactions with biological targets could be explored for developing targeted treatments in oncology or infectious diseases.

Material Science

The compound's unique chemical properties may also find applications in material science:

- Polymer Development : Its reactivity can be harnessed in the synthesis of new polymers or coatings with desirable mechanical and thermal properties.

- Nanotechnology : Potential applications in nanomaterials could emerge from its ability to form stable complexes with metals or other substrates.

Mecanismo De Acción

The mechanism of action of 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromo and nitrile groups can influence its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The compound is compared to two analogues:

4-(3-Chlorophenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile (CAS 1206993-29-4)

4-(2-Bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile

Table 1: Structural and Physicochemical Properties

- Substituent Position Effects: The 4-bromo-2-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to the 3-chlorophenyl group in the analogue from .

Commercial Availability and Pricing

Table 2: Commercial Data (USD)

- The 6-fluoro analogue is significantly cheaper, likely due to streamlined synthesis or lower demand. The 3-chloro analogue’s higher cost may reflect bromine’s replacement with cheaper chlorine or differences in purification complexity.

Implications of Structural Differences

- Pharmacological Potential: The target compound’s bromo-methylphenyl group may improve membrane permeability compared to the chloro analogue, but could also increase metabolic liability. The 6-fluoro analogue’s additional electronegative group might enhance target binding affinity in biological systems .

Crystallographic Characterization :

Actividad Biológica

The compound 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Chemical Formula : CHBrN\OS

- Molecular Weight : Approximately 320.16 g/mol

- IUPAC Name : 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile

Biological Activity Overview

Research indicates that compounds in the benzothiazine class exhibit a variety of biological activities, including:

Case Studies and Experimental Data

Several studies have investigated related compounds to infer the biological activity of 4-(4-bromo-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile. Below is a summary table of relevant findings:

While specific mechanistic studies on the target compound are scarce, insights can be drawn from related compounds:

- Pain Modulation : The antinociceptive effects observed in related benzothiazines often involve modulation of serotonin pathways and interactions with opioid receptors. The lack of sensitivity to naloxone in some studies suggests alternative pathways may be involved .

- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell membranes or interference with metabolic processes within the bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.